molecular formula C9H16O4 B12054523 Nonanedioic-13C9 Acid

Nonanedioic-13C9 Acid

Cat. No.: B12054523
M. Wt: 197.16 g/mol
InChI Key: BDJRBEYXGGNYIS-RIQGLZQJSA-N
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Description

13C9H16O4^{13}C_9H_{16}O_413C9​H16​O4​

. This compound is notable for its isotopic labeling with carbon-13, making it valuable in various scientific research applications. Nonanedioic-13C9 Acid is a stable isotope reagent used extensively in studies requiring precise tracking of molecular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanedioic-13C9 Acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The process involves the following steps:

    Ozonolysis: Oleic acid is treated with ozone to form an ozonide intermediate.

    Oxidative Cleavage: The ozonide is then cleaved using an oxidizing agent such as hydrogen peroxide, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same ozonolysis and oxidative cleavage process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nonanedioic-13C9 Acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: Reduction of this compound can yield nonanediol.

    Substitution: It can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products Formed:

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Nonanediol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Nonanedioic-13C9 Acid is used in a wide range of scientific research applications:

    Chemistry: As a stable isotope reagent, it is used in tracer studies to track chemical reactions and pathways.

    Biology: It helps in studying metabolic pathways and enzyme activities.

    Medicine: this compound is used in dermatological formulations for treating acne and rosacea due to its anti-inflammatory and antibacterial properties.

    Industry: It is used in the production of polymers, plasticizers, and lubricants.

Mechanism of Action

Nonanedioic-13C9 Acid can be compared with other dicarboxylic acids such as:

    Sebacic Acid: Similar in structure but with a longer carbon chain.

    Adipic Acid: A shorter-chain dicarboxylic acid used in nylon production.

    Pimelic Acid: Another dicarboxylic acid with a seven-carbon chain.

Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, making it particularly useful in research applications requiring precise molecular tracking.

Comparison with Similar Compounds

  • Sebacic Acid
  • Adipic Acid
  • Pimelic Acid

Nonanedioic-13C9 Acid’s versatility and unique properties make it an invaluable compound in various scientific and industrial fields. Its applications range from fundamental research to practical uses in medicine and industry, highlighting its broad utility and significance.

Properties

Molecular Formula

C9H16O4

Molecular Weight

197.16 g/mol

IUPAC Name

(1,2,3,4,5,6,7,8,9-13C9)nonanedioic acid

InChI

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

BDJRBEYXGGNYIS-RIQGLZQJSA-N

Isomeric SMILES

[13CH2]([13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13C](=O)O

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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